

# Application Notes: Measuring XL765-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**XL765**, also known as Voxtalisib (SAR245409), is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[3] By targeting both PI3K and mTOR, **XL765** effectively disrupts this key survival pathway, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines. [1][3][4] This application note provides a detailed protocol for the quantification of apoptosis induced by **XL765** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## **Mechanism of Action: XL765-Induced Apoptosis**

**XL765** exerts its pro-apoptotic effects through the simultaneous inhibition of PI3K and mTOR. This dual inhibition leads to a decrease in the phosphorylation of downstream effector proteins such as Akt and the ribosomal protein S6.[5][6] In some cancer cell types, such as glioblastoma, **XL765** has been shown to induce apoptosis through an endoplasmic reticulum (ER) stress-dependent mechanism.[5][7] This involves the activation of the CHOP/DR5 pathway, which ultimately triggers programmed cell death.[5][7] The inhibition of mTOR signaling by **XL765** appears to be a major contributor to the induction of ER stress.[5][7]





Click to download full resolution via product page

## **Quantitative Data Summary**

The following table summarizes the dose-dependent effects of **XL765** on various cancer cell lines as determined by cell viability and apoptosis assays from published studies. The exact percentages and IC50 values can vary based on experimental conditions.



| Cell Line                          | Cancer<br>Type                             | Assay                                  | Concentr<br>ation (µM) | Incubatio<br>n Time<br>(hours) | Observed<br>Effect                                       | Referenc<br>e |
|------------------------------------|--------------------------------------------|----------------------------------------|------------------------|--------------------------------|----------------------------------------------------------|---------------|
| A172                               | Glioblasto<br>ma                           | Cell<br>Viability<br>(CCK-8)           | 5, 10, 20              | 24, 48                         | Dose- and time-dependent inhibition of growth            | [5]           |
| U87                                | Glioblasto<br>ma                           | Cell<br>Viability<br>(CCK-8)           | 5, 10, 20              | 24, 48                         | Dose- and time-dependent inhibition of growth            | [5]           |
| T98G                               | Glioblasto<br>ma                           | Cell<br>Viability<br>(CCK-8)           | 5, 10, 20              | 24, 48                         | Dose- and time-dependent inhibition of growth            | [5]           |
| A172                               | Glioblasto<br>ma                           | Flow<br>Cytometry<br>(Annexin<br>V/PI) | 10                     | 24                             | Increased percentage of apoptotic cells                  | [5]           |
| Pancreatic<br>Cancer<br>Cell Lines | Pancreatic<br>Ductal<br>Adenocarci<br>noma | Flow<br>Cytometry<br>(Annexin<br>V)    | ~10                    | 24, 48, 72                     | Increased percentage of Annexin V-positive cells         | [1]           |
| KG-1                               | Leukemia                                   | Not<br>specified                       | Not<br>specified       | Not<br>specified               | Substantial<br>ly<br>suppresses<br>proliferatio<br>n and | [4]           |



induces apoptosis

# **Experimental Protocols Materials**

- XL765 (Voxtalisib)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and Propidium Iodide)
- 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2)[8]
- Flow cytometer
- Microcentrifuge
- 6-well plates or other suitable culture vessels

### **Protocol for Induction of Apoptosis with XL765**

- Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the
  exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24
  hours.
- Drug Preparation: Prepare serial dilutions of XL765 in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 μM to 20 μM).[5] Include a vehicleonly control (e.g., DMSO, typically at a final concentration of ≤ 0.1%).
- Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentrations of XL765 or the vehicle control.



• Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

# Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is adapted from standard Annexin V/PI staining procedures.[3][8][9]

- Cell Harvesting:
  - Adherent cells: Collect the culture medium, which may contain floating apoptotic cells.
     Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
  - Suspension cells: Collect the cells directly from the culture vessel.
- Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[10]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.[3][8]
- Staining:
  - $\circ$  Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.[3]
  - $\circ$  Add 5  $\mu$ L of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and 5  $\mu$ L of Propidium Iodide (PI) to the cell suspension.[3]
  - Gently vortex the tubes to ensure thorough mixing.
- Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[3][8]
- Dilution: Add 400 μL of 1X Binding Buffer to each tube.[8][10]
- Flow Cytometry Analysis:







- Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
- Set up appropriate compensation controls using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
- Collect data for at least 10,000 events per sample.
- Analyze the data to differentiate between the following cell populations:
  - Viable cells: Annexin V-negative and PI-negative
  - Early apoptotic cells: Annexin V-positive and PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
  - Necrotic cells: Annexin V-negative and PI-positive





Click to download full resolution via product page



### Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of **XL765**. By employing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and gain valuable insights into the mechanism of action of this and other PI3K/mTOR inhibitors. This information is crucial for the preclinical evaluation and development of novel cancer therapeutics targeting this critical signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Effect of PI3K/mTOR Signal Pathway Inhibitor XL765 on Human Leukemic KG-1 Cells] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]







To cite this document: BenchChem. [Application Notes: Measuring XL765-Induced Apoptosis via Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193789#flow-cytometry-for-apoptosis-with-xl765]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com